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Abstract
This document provides a comprehensive technical overview of NU6102, a potent and

selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting

CDK1 and CDK2.[1][2] Since its discovery, NU6102 has served as a valuable tool for studying

the roles of these kinases in cell cycle regulation and as a lead compound for the development

of anti-cancer therapeutics. This whitepaper details the discovery of NU6102, its chemical

structure, and its mechanism of action. It consolidates quantitative data on its inhibitory activity

and provides detailed experimental protocols for key assays used in its characterization. Visual

diagrams of relevant signaling pathways and experimental workflows are included to facilitate a

deeper understanding of its biological context and evaluation.

Discovery and Chemical Structure
NU6102, with the chemical name 4-((6-(Cyclohexylmethoxy)-9H-purin-2-

yl)amino)benzenesulfonamide, was identified through a structure-based drug design approach

aimed at developing potent and selective CDK inhibitors.[1][3] Its discovery was a significant

advancement from earlier lead compounds, demonstrating substantially improved potency.[2]

Chemical Structure:
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IUPAC Name: 4-[[6-(cyclohexylmethoxy)-9H-purin-2-yl]amino]benzenesulfonamide[4]

Molecular Formula: C₁₈H₂₂N₆O₃S[5]

Molecular Weight: 402.47 g/mol [5]

CAS Number: 444722-95-6[5]

The chemical structure of NU6102 features a purine scaffold, a common feature in ATP-

competitive kinase inhibitors, with substitutions at the C2 and C6 positions that contribute to its

potency and selectivity. The sulfonamide group plays a crucial role in its interaction with the

kinase active site.[1][3]

Quantitative Data
The inhibitory activity of NU6102 has been characterized against a panel of kinases,

demonstrating high potency for CDK1 and CDK2 and selectivity over other kinases.

Table 1: In vitro Inhibitory Activity of NU6102 against Various Kinases

Kinase Target IC₅₀ (nM)

CDK1/cyclin B 9.5[1][3]

CDK2/cyclin A 5.4[1][3]

CDK4 1600[1]

DYRK1A 900[1]

PDK1 800[1]

ROCKII 600[1]

Table 2: Cellular Activity of NU6102
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Cell Line Assay Value (µM) Reference

SKUT-1B LC₅₀ (24h exposure) 2.6 [5]

CDK2 WT MEFs GI₅₀ 14 [5]

CDK2 KO MEFs GI₅₀ >30 [5]

Mechanism of Action
NU6102 exerts its biological effects primarily through the competitive inhibition of ATP binding

to CDK1 and CDK2. These kinases are critical regulators of cell cycle progression.

CDK1/Cyclin B: Essential for the G2/M transition and entry into mitosis.

CDK2/Cyclin E and CDK2/Cyclin A: Play key roles in the G1/S transition and S-phase

progression, respectively.

By inhibiting these kinases, NU6102 induces cell cycle arrest, primarily at the G2/M phase, and

can lead to cytotoxicity in cancer cells.[1][2] A key downstream effect of CDK2 inhibition by

NU6102 is the prevention of Retinoblastoma (Rb) protein phosphorylation.

Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby

blocking the expression of genes required for S-phase entry and DNA replication.[5]
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G1/S Transition

CDK2/Cyclin E RbPhosphorylates E2FReleases S-Phase GenesActivatesNU6102 Inhibits
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Prepare NU6102 Dilutions

Add NU6102/DMSO to Plate

Add Kinase and Substrate

Initiate Reaction with [γ-³²P]ATP

Incubate at 30°C

Spot onto Phosphocellulose Paper

Wash Paper

Scintillation Counting

Calculate IC₅₀

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

